

# Application Notes and Protocols for Intranasal Delivery of NP-C86 in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest		
Compound Name:	NP-C86	
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### Introduction

NP-C86 is a small molecule designed to target and stabilize the long noncoding RNA (IncRNA) Growth Arrest-Specific Transcript 5 (GAS5).[1] In aging and neurodegenerative conditions like Alzheimer's disease, GAS5 levels are often decreased, which is associated with impaired insulin signaling and increased neuroinflammation.[2][3][4] NP-C86 functions by disrupting the interaction between GAS5 and UPF-1, an RNA helicase involved in nonsense-mediated decay, thereby preventing GAS5 degradation.[1][5] The intranasal route offers a non-invasive method to deliver NP-C86 directly to the central nervous system, bypassing the blood-brain barrier to exert its therapeutic effects.[6][7] This document provides detailed protocols and data from studies involving the intranasal administration of NP-C86 in mouse models.

### **Mechanism of Action**

NP-C86 stabilizes IncRNA GAS5, which plays a crucial role in maintaining neuronal health.[8] Increased levels of GAS5 lead to the upregulation of insulin receptor (IR) expression, thereby enhancing neuronal insulin signaling.[1][2][4] Improved insulin signaling is critical for neuronal survival and function.[2] Concurrently, NP-C86-mediated GAS5 stabilization helps to decrease neuroinflammation by reducing the expression of pro-inflammatory cytokines such as Interleukin-1 $\beta$  (IL-1 $\beta$ ) and Interleukin-6 (IL-6).[1][2] This dual action of improving insulin signaling and reducing inflammation makes NP-C86 a promising therapeutic candidate for age-related neurodegeneration.[2][3]



Caption: **NP-C86** stabilizes GAS5, enhancing insulin signaling and reducing neuroinflammation.

## **Experimental Protocols Animal Model and Housing**

- Species: C57BL/6J Mice.[2][8]
- Age: Young (6 months) for dose-response and toxicity studies; Aged (20 months) for efficacy studies.[2][8]
- Housing: Standard laboratory conditions.
- Group Size: A minimum of n=4 per group for statistical significance.[2][8]

### **NP-C86** Formulation and Administration

- Formulation: NP-C86 is dissolved in a suitable vehicle such as PBS.[8] For visualization studies, NP-C86 can be conjugated with a fluorescent tag like FITC (NP-C86-FITC).[2]
- Route of Administration: Intranasal.[2][8]
- Anesthesia: Mild anesthesia is used to ensure proper administration and prevent the removal
  of the substance by the mouse.[6]
- Procedure:
  - Anesthetize the mouse lightly.
  - Position the mouse in a supine position with its head held back.[9]
  - Using a micropipette or a catheter, slowly administer the NP-C86 solution into the nasal cavity.[10]
  - Alternate nostrils for administration if required by the total volume.
  - Allow the mouse to recover from anesthesia in a clean, warm cage.



## **Experimental Workflow for Efficacy Study in Aged Mice**

Caption: Workflow for assessing NP-C86 efficacy in aged mice.

## **Tissue Processing and Analysis**

- Tissue Collection: At the end of the treatment period (e.g., Day 12), mice are euthanized, and brains are collected.[8] The hippocampus and cortex are dissected for further analysis.[2][8]
- RNA Isolation: Total RNA is isolated from the collected brain tissues using standard commercial kits and protocols.[2][8]
- Quantitative Real-Time PCR (qPCR):
  - Synthesize cDNA from the isolated RNA.
  - Perform qPCR using primers specific for target genes (e.g., GAS5, Insulin Receptor, IL-1β, IL-6) and a housekeeping gene (e.g., β-actin) for normalization.[2][8]
  - Calculate the relative quantification (RQ) of gene expression, often using young mice as a reference group.[2][8]
- RNA Sequencing (RNAseq):
  - Prepare RNA libraries from hippocampal tissue samples from different groups (e.g., young, aged, aged + NP-C86).[2]
  - Perform high-throughput sequencing.
  - Analyze the data to identify differentially expressed genes and affected canonical pathways using bioinformatics tools like Ingenuity Pathway Analysis.
- Histology (for biodistribution):
  - Administer FITC-conjugated NP-C86 intranasally.
  - After a set time (e.g., 48 hours), anesthetize the mice and perfuse them.[4]
  - Collect brains and fix them in 4% PFA, followed by cryoprotection in 30% sucrose.



 Section the brains coronally (e.g., 40 µm thickness) and image using a confocal microscope to visualize the localization of NP-C86-FITC.[4]

## Data Presentation Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on the intranasal delivery of **NP-C86** in mice.

Table 1: Dose-Dependent Effect of Intranasal NP-C86 on Gene Expression in Young Mice

NP-C86 Dose (nmol)	Target Gene	Fold Change in mRNA Level (vs. Control)	Statistical Significance (p- value)
100	GAS5	Increased	p < 0.001
200	GAS5	Increased (Dose- responsive)	p < 0.001
500	GAS5	Increased (Dose- responsive)	p < 0.001
100	Insulin Receptor	Increased	p < 0.001
200	Insulin Receptor	Increased (Dose- responsive)	p < 0.001
500	Insulin Receptor	Increased (Dose- responsive)	p < 0.001
Data derived from qPCR analysis of hippocampal tissue 24 hours post- administration.[2][8]			

Table 2: Effect of NP-C86 Treatment (100 nM) on Gene Expression in Aged Mice



Brain Region	Target Gene	Comparison Group	Outcome of NP-C86 Treatment	Statistical Significance (p-value)
Hippocampus	GAS5	Aged vs. Aged+NP-C86	Significant Increase	p < 0.001
Hippocampus	Insulin Receptor	Aged vs. Aged+NP-C86	Significant Increase	p < 0.01
Hippocampus	IL-1β	Aged vs. Aged+NP-C86	Significant Decrease	p < 0.001
Hippocampus	IL-6	Aged vs. Aged+NP-C86	Significant Decrease	p < 0.001
Cortex	GAS5	Aged vs. Aged+NP-C86	Significant Increase	p < 0.01
Cortex	Insulin Receptor	Aged vs. Aged+NP-C86	Significant Increase	p < 0.01
Cortex	IL-1β	Aged vs. Aged+NP-C86	Significant Decrease	p < 0.001
Cortex	IL-6	Aged vs. Aged+NP-C86	Significant Decrease	p < 0.001
Data from qPCR analysis on Day 12 after 5 treatments on alternate days.[2]				

Table 3: Top Canonical Pathways Affected by **NP-C86** in Aged Mouse Hippocampus (from RNAseq)

[8]



Canonical Pathway	Predicted Activation State	Finding
Neuroinflammation Signaling Pathway	Downregulated (z-score < -1.3)	Top pathway affected, indicating a reduction in inflammatory responses.[2]
Insulin Signaling	Upregulated (z-score > 1.3)	Indicates improved metabolic function in neurons.[2]
Analysis based on differentially expressed genes between aged mice and aged mice treated with NP-C86.[2]		

## **Logical Relationship**

The diagram below illustrates the logical framework for using **NP-C86** as a therapeutic intervention for age-related neurodegeneration.

Caption: Rationale for **NP-C86** intervention in age-related neurodegeneration.

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- To cite this document: BenchChem. [Application Notes and Protocols for Intranasal Delivery of NP-C86 in Mice]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1574664#intranasal-delivery-of-np-c86-in-mice]

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